Methyl 2-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate
Methyl 2-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate
Brand Name:
Vulcanchem
CAS No.:
428450-89-9
VCID:
VC0364223
InChI:
InChI=1S/C18H18N2O5S/c1-23-14-9-8-11(10-15(14)24-2)16(21)20-18(26)19-13-7-5-4-6-12(13)17(22)25-3/h4-10H,1-3H3,(H2,19,20,21,26)
SMILES:
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC)OC
Molecular Formula:
C18H18N2O5S
Molecular Weight:
374.4g/mol
Methyl 2-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate
CAS No.: 428450-89-9
Main Products
VCID: VC0364223
Molecular Formula: C18H18N2O5S
Molecular Weight: 374.4g/mol
CAS No. | 428450-89-9 |
---|---|
Product Name | Methyl 2-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate |
Molecular Formula | C18H18N2O5S |
Molecular Weight | 374.4g/mol |
IUPAC Name | methyl 2-[(3,4-dimethoxybenzoyl)carbamothioylamino]benzoate |
Standard InChI | InChI=1S/C18H18N2O5S/c1-23-14-9-8-11(10-15(14)24-2)16(21)20-18(26)19-13-7-5-4-6-12(13)17(22)25-3/h4-10H,1-3H3,(H2,19,20,21,26) |
Standard InChIKey | VUXVLPHCLJQPSJ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC)OC |
PubChem Compound | 1871173 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume